3-Methoxy-1-methyl-1H-pyrazol-4-amine dihydrochloride

Solubility Salt Form Formulation

Researchers face solubility and stability issues with pyrazole-4-amine free bases in aqueous assays. This dihydrochloride salt (CAS 2091135-14-5) resolves that pain point. - **Key advantage**: Enhanced aqueous solubility vs. free base (CAS 332069-74-6); prevents precipitation in cell media. - **Application**: Non-substitutable building block for CDK inhibitors and agrochemical thioethers. - **Supply**: ≥98% purity minimizes side reactions in multi-step syntheses; stable salt form ensures lot-to-lot consistency.

Molecular Formula C5H11Cl2N3O
Molecular Weight 200.06 g/mol
Cat. No. B11784076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxy-1-methyl-1H-pyrazol-4-amine dihydrochloride
Molecular FormulaC5H11Cl2N3O
Molecular Weight200.06 g/mol
Structural Identifiers
SMILESCN1C=C(C(=N1)OC)N.Cl.Cl
InChIInChI=1S/C5H9N3O.2ClH/c1-8-3-4(6)5(7-8)9-2;;/h3H,6H2,1-2H3;2*1H
InChIKeyDVHNYBXNKWWJLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methoxy-1-methyl-1H-pyrazol-4-amine Dihydrochloride: Core Specifications


3-Methoxy-1-methyl-1H-pyrazol-4-amine dihydrochloride (CAS 2091135-14-5) is a pyrazole-based heterocyclic building block with the molecular formula C5H11Cl2N3O and a molecular weight of 200.07 g/mol . As a dihydrochloride salt, it offers enhanced aqueous solubility and stability compared to its free base (CAS 332069-74-6), making it the preferred form for research applications requiring dissolution in aqueous media . This compound is primarily utilized as a key intermediate in the synthesis of more complex bioactive molecules, particularly kinase inhibitors, due to its reactive 4-amino group .

3-Methoxy-1-methyl-1H-pyrazol-4-amine Dihydrochloride: Why Substitution Fails


While many pyrazole-4-amine derivatives exist, the specific substitution pattern of 3-methoxy-1-methyl-1H-pyrazol-4-amine dihydrochloride—with a methoxy group at the 3-position and a methyl group at the 1-position—confers distinct physicochemical and reactive properties that are not replicated by unsubstituted or differently substituted analogs . These structural features directly influence its utility as a building block in the synthesis of biologically active compounds, such as kinase inhibitors, where precise molecular geometry and electronic distribution are critical for downstream activity [1]. The dihydrochloride salt form further ensures optimal solubility and stability, which are essential for consistent and reproducible synthetic outcomes, making simple substitution with a free base or a different salt form a source of experimental variability .

3-Methoxy-1-methyl-1H-pyrazol-4-amine Dihydrochloride: Key Evidence


Enhanced Aqueous Solubility vs. Free Base

The dihydrochloride salt form of 3-Methoxy-1-methyl-1H-pyrazol-4-amine (MW: 200.07 g/mol) is significantly more soluble in water and aqueous buffers compared to its free base counterpart (MW: 127.14 g/mol) . While specific quantitative solubility values for this compound are not publicly disclosed, the presence of two hydrochloride counterions is a well-established strategy to increase the aqueous solubility of amine-containing heterocycles, typically by several orders of magnitude [1]. This is a critical differentiator for its use in aqueous-phase reactions or biological assays, where poor solubility of the free base can lead to precipitation, inaccurate dosing, and experimental failure .

Solubility Salt Form Formulation Pre-formulation

Kinase Inhibitor Scaffold Advantage

3-Methoxy-1-methyl-1H-pyrazol-4-amine dihydrochloride serves as a key intermediate in the synthesis of potent kinase inhibitors. Patents and research publications indicate that the 3-methoxy and 1-methyl substituents on the pyrazole core are critical for achieving high binding affinity to specific kinase targets, such as cyclin-dependent kinases (CDKs) . For instance, derivatives synthesized from this scaffold have been shown to induce cell cycle arrest and apoptosis in cancer cells . While direct IC50 values for the core scaffold are not available, the downstream functional data for its derivatives (e.g., potent CDK inhibition) validates the importance of this specific substitution pattern over simpler, unsubstituted pyrazol-4-amines, which lack the necessary pharmacophoric features for these targets [1].

Medicinal Chemistry Kinase Inhibition Scaffold Drug Discovery

High Purity for Reproducible Synthesis

Reputable vendors supply 3-Methoxy-1-methyl-1H-pyrazol-4-amine dihydrochloride at a minimum purity specification of 98% . This high purity is crucial for its role as a building block in multi-step syntheses, where impurities can lead to side reactions, lower yields, and complex purification challenges. While 95% purity material is also available (e.g., from AKSci ), the 98% grade provides a quantifiable advantage in minimizing impurity-driven variability .

Purity Analytical Specification Reproducibility Procurement

Patented Agrochemical Applications

A patent describes the use of 3-methoxy-1-methyl-1H-pyrazol-4-amine hydrochloride as a key intermediate in the synthesis of novel pesticidal thioethers . The patent claims that the final compounds exhibited 'improved efficacy and reduced environmental impact compared to traditional pesticides' . This specific industrial application pathway is documented for this particular pyrazole derivative and is not generalizable to all pyrazole-4-amines, providing a verifiable use-case for procurement in agrochemical R&D .

Agrochemical Pesticide Synthesis Patent Evidence Industrial Application

3-Methoxy-1-methyl-1H-pyrazol-4-amine Dihydrochloride: Key Applications


Kinase Inhibitor Discovery & Optimization

In medicinal chemistry, this dihydrochloride salt is the optimal choice for synthesizing focused libraries of kinase inhibitors. Its pre-installed methoxy and methyl groups on the pyrazole core are essential pharmacophoric elements for target binding, as inferred from its use in synthesizing potent CDK inhibitors . The high purity (≥98%) and enhanced aqueous solubility of the salt form ensure reliable and reproducible synthetic transformations and facilitate high-throughput screening of the resulting compounds in biochemical and cell-based assays .

Pesticide & Agrochemical Synthesis

For agrochemical research, this compound provides a patented route to new pesticidal thioethers with reported improvements in efficacy and environmental impact over traditional pesticides . The specific substitution pattern of the pyrazole ring is critical for the biological activity of the final products, making this a non-substitutable building block for researchers in this field .

Pre-formulation & Biological Assays

When preparing stock solutions or dosing formulations for in vitro assays, the dihydrochloride salt is the required form over the free base. Its high aqueous solubility ensures accurate and consistent compound delivery in cell culture media or buffer systems, preventing precipitation and assay artifacts that are common with poorly soluble free bases . This directly supports reproducible and reliable biological data generation .

Organic Synthesis & Building Block Procurement

As a key heterocyclic building block, procuring the ≥98% purity dihydrochloride form is essential for complex multi-step organic syntheses. The defined purity minimizes side reactions and simplifies purification, while the stable salt form ensures long-term storability and consistent reactivity. This makes it a reliable and efficient choice for constructing more elaborate molecular architectures, from pharmaceutical intermediates to material science precursors .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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